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molecular formula C10H11IO2 B1437863 Methyl 5-iodo-2,4-dimethylbenzoate CAS No. 1052647-27-4

Methyl 5-iodo-2,4-dimethylbenzoate

Cat. No. B1437863
M. Wt: 290.1 g/mol
InChI Key: ZETITKGSTYFZFM-UHFFFAOYSA-N
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Patent
US08362236B2

Procedure details

5-Iodo-2,4-dimethylbenzoic acid (2.78 g, 10.1 mmol) obtained in Step 1 of Example 1-1 was placed in a reaction vessel, and then methanol (20 ml) was added thereto. The resulting mixture was cooled to 0° C. Thionyl chloride (2.2 ml, 30.1 mmol) was added dropwise to the mixture over about 10 minutes. The resulting mixture was stirred under reflux for 3 hours. The reaction solution was distilled off under reduced pressure. A saturated aqueous sodium bicarbonate solution was added to the obtained residue. The solution was extracted twice with ethyl acetate. The organic layers were combined together, and washed with a saturated aqueous sodium chloride solution. Then, the organic solution was dried over anhydrous magnesium sulfate. After removal of anhydrous magnesium sulfate by filtration, the liquid was washed with ethyl acetate. The filtrate and washing solution were combined together, and ethyl acetate was distilled off under reduced pressure to yield 2.85 g (97%) of 5-iodo-2,4-dimethylbenzoic acid methyl ester.
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3]([CH3:12])=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].S(Cl)(Cl)=O.[CH3:17]O>>[CH3:17][O:8][C:7](=[O:9])[C:6]1[CH:10]=[C:2]([I:1])[C:3]([CH3:12])=[CH:4][C:5]=1[CH3:11]

Inputs

Step One
Name
Quantity
2.78 g
Type
reactant
Smiles
IC=1C(=CC(=C(C(=O)O)C1)C)C
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The reaction solution was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
A saturated aqueous sodium bicarbonate solution was added to the obtained residue
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted twice with ethyl acetate
WASH
Type
WASH
Details
washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then, the organic solution was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
the liquid was washed with ethyl acetate
WASH
Type
WASH
Details
The filtrate and washing solution
DISTILLATION
Type
DISTILLATION
Details
ethyl acetate was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C(=C1)I)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.85 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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